3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline
Overview
Description
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline is a chemical compound with the molecular formula C13H10ClN3. It is a derivative of imidazo[1,2-a]pyridine, which is a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Scientific Research Applications
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
Target of Action
Compounds of the imidazo[1,2-a]pyridine class have been associated with significant biological and therapeutic value .
Mode of Action
It’s known that the compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Biochemical Pathways
Compounds of the imidazo[1,2-a]pyridine class have been associated with the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumorigenesis, progression, and poor prognosis .
Result of Action
Some compounds in the imidazo[1,2-a]pyridine class have shown submicromolar to nanomolar inhibitory activity against multiple cancer cell lines .
Biochemical Analysis
Biochemical Properties
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a critical role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation and apoptosis. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and downstream signaling cascades .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular behaviors such as increased or decreased cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in critical cellular processes, thereby modulating cell function and behavior .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. The degradation products may have different biological activities, which can influence the long-term effects on cellular function. In both in vitro and in vivo studies, the temporal effects of this compound have been observed, with some effects becoming more pronounced or diminishing over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy or toxicity changes significantly at specific dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function and behavior .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution of this compound can affect its efficacy and toxicity, as well as its interactions with target biomolecules. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of this compound .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological activity. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may impact cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents. The reaction proceeds through a cyclization process followed by bromination to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: Amines, Thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chloro position .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of chlorine.
2-Aminopyridine: A precursor in the synthesis of imidazo[1,2-a]pyridine derivatives.
Uniqueness
3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)aniline is unique due to the presence of both the chloro and aniline groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
IUPAC Name |
3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-10-4-5-13-16-12(8-17(13)7-10)9-2-1-3-11(15)6-9/h1-8H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUBXTUPVOPAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CN3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363196 | |
Record name | 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439110-86-8 | |
Record name | 3-(6-chloroimidazo[1,2-a]pyridin-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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